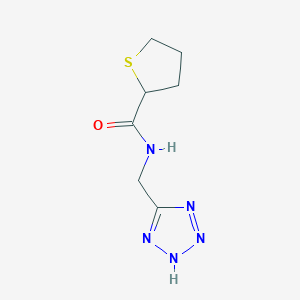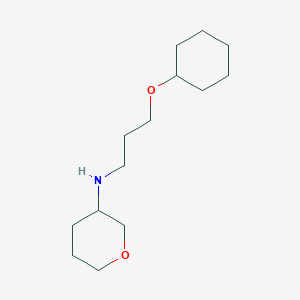![molecular formula C11H18N4O B7578399 2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)
2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in a variety of physiological processes, including inflammation, pain, and neurodegeneration. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
Mécanisme D'action
2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide acts as a selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by the binding of extracellular ATP. Activation of the P2X7 receptor leads to the opening of a pore in the cell membrane, allowing the influx of calcium and other ions. 2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide blocks this process, preventing the influx of calcium and other ions and inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects
2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide in lab experiments is its selectivity for the P2X7 receptor. This allows for more precise targeting of this receptor and its downstream signaling pathways. However, one limitation of using 2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide is its potential off-target effects on other purinergic receptors. Additionally, the synthesis of 2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide can be complex and time-consuming, which may limit its availability for some experiments.
Orientations Futures
There are many potential future directions for the study of 2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide. One area of interest is the development of more potent and selective P2X7 antagonists. Additionally, the potential therapeutic applications of 2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide in cancer and infectious diseases warrant further investigation. Finally, the role of the P2X7 receptor in other physiological processes, such as the immune response and cardiovascular function, may provide new avenues for research.
Méthodes De Synthèse
2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 2,6-dichloropyridine-4-carboxylic acid with 2-amino-3-methylbutan-1-ol, followed by the reaction with tert-butyl carbamate and subsequent deprotection. The final product is obtained through the reaction with hydrochloric acid.
Applications De Recherche Scientifique
2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide has been used in a variety of scientific research applications, including the study of pain, inflammation, and neurodegeneration. It has been shown to have potential therapeutic applications in these areas, as well as in cancer and infectious diseases.
Propriétés
IUPAC Name |
2-[(2-amino-3-methylbutyl)amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-7(2)9(12)6-15-10-5-8(11(13)16)3-4-14-10/h3-5,7,9H,6,12H2,1-2H3,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIQQQBRBXSDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC1=NC=CC(=C1)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)

![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)
![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)



![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)


![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)
![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)
